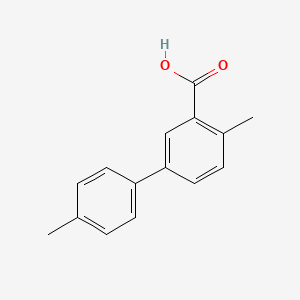
4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-pyrazol-1-yl)methyl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide, also known as P7C3, is a small molecule that has shown potential therapeutic effects in various neurological disorders. This compound was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been extensively studied for its neuroprotective and neuroregenerative properties.
科学的研究の応用
Molecular Interactions and Receptor Antagonism
The compound demonstrates significant interaction with cannabinoid receptors, particularly as an antagonist. For example, the structurally similar compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) is a potent and selective antagonist for the CB1 cannabinoid receptor. This has implications in developing pharmacophore models and understanding the steric binding interactions with cannabinoid receptors, which can be crucial in designing drugs that target these receptors (Shim et al., 2002).
Synthesis and Characterization for Medical Applications
Compounds with pyrazole structures have been synthesized and characterized for various medical applications, including cytotoxicity against cancer cells. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their testing against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential of such compounds in cancer research (Hassan et al., 2014).
Development of Radiotracers for Medical Imaging
The feasibility of synthesizing radiolabeled compounds for studying CB1 cannabinoid receptors has been explored, which can be significant for positron emission tomography (PET) imaging studies. For instance, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide has been synthesized, indicating the potential of similar compounds in brain imaging and neuroscience research (Katoch-Rouse et al., 2003).
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-18-5-3-16(4-6-18)7-11-20-19(24)22-13-8-17(9-14-22)15-23-12-2-10-21-23/h2-6,10,12,17H,7-9,11,13-15H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPYLMPQALEGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2383347.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)
![5-[(4-Bromophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2383349.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2383353.png)



![3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2383362.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2383363.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)


